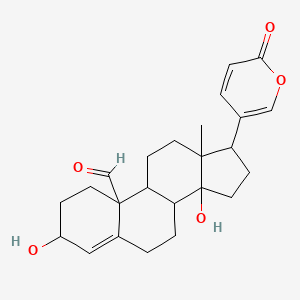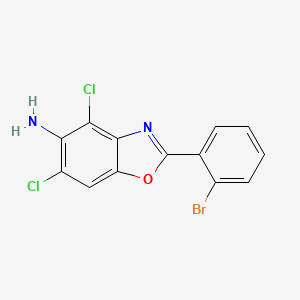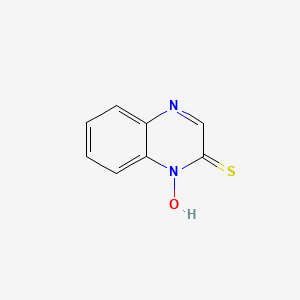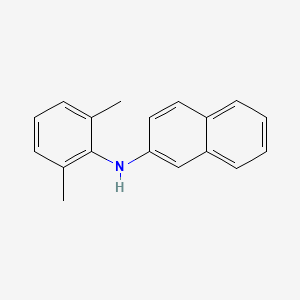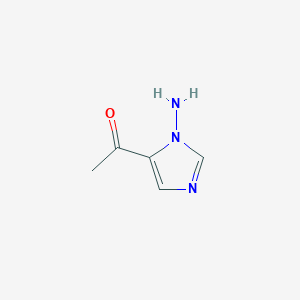
Ethanone,1-(1-amino-1H-imidazol-5-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone,1-(1-amino-1H-imidazol-5-YL)- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethanone group attached to the imidazole ring, which is substituted with an amino group at the 1-position. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(1-amino-1H-imidazol-5-YL)- can be achieved through several methods. One common approach involves the catalytic reduction of an acid-addition salt of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone. This process typically utilizes sodium borohydride in a polar solvent such as water or lower alkyl alcohols .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic reduction processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Ethanone,1-(1-amino-1H-imidazol-5-YL)- .
化学反応の分析
Types of Reactions
Ethanone,1-(1-amino-1H-imidazol-5-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amino-substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities and chemical properties .
科学的研究の応用
Ethanone,1-(1-amino-1H-imidazol-5-YL)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of Ethanone,1-(1-amino-1H-imidazol-5-YL)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
類似化合物との比較
Similar Compounds
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
- 1-[2-[(6-Phenylhexyl)amino]-1H-imidazol-5-yl]ethanone
Uniqueness
Ethanone,1-(1-amino-1H-imidazol-5-YL)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 1-position of the imidazole ring allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
1-(3-aminoimidazol-4-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-2-7-3-8(5)6/h2-3H,6H2,1H3 |
InChIキー |
SHQGAWOMLMONPB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=CN1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


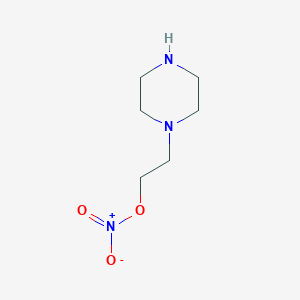
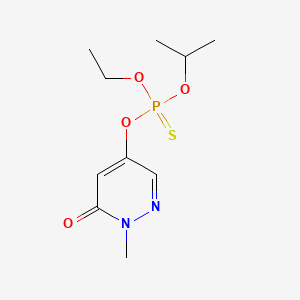
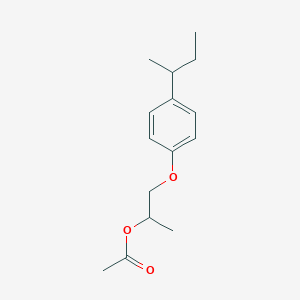
![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
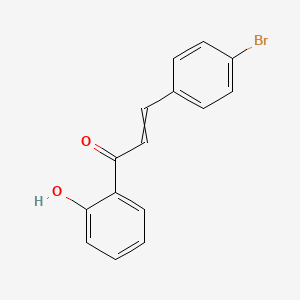
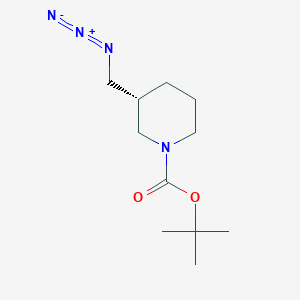
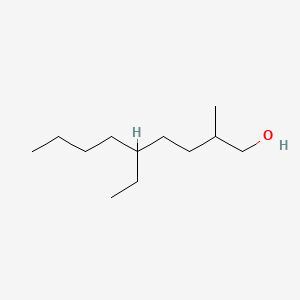
![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)
![N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide](/img/structure/B13812533.png)
